

## Rezatapopt's Specificity for the TP53 Y220C Mutation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

The TP53 gene, a critical tumor suppressor, is the most frequently mutated gene in human cancers. The Y220C mutation in the p53 protein, while accounting for a subset of these mutations, represents a significant therapeutic target due to a unique structural feature it imparts. This mutation creates a druggable surface pocket that leads to protein destabilization and loss of function. **Rezatapopt** (PC14586) is a first-in-class small molecule designed to specifically bind to this Y220C-induced crevice, thereby stabilizing the p53 protein, restoring its wild-type conformation and tumor-suppressive functions. This technical guide provides an indepth overview of the preclinical and clinical data supporting the specificity and mechanism of action of **rezatapopt** in treating TP53 Y220C-mutated cancers.

# The TP53 Y220C Mutation: A Unique Therapeutic Target

The Y220C mutation in the DNA-binding domain of the p53 protein results in the substitution of a large tyrosine residue with a smaller cysteine. This substitution creates a distinct, hydrophobic pocket on the protein's surface. The presence of this cavity destabilizes the protein, leading to its partial unfolding and subsequent inactivation.[1] This loss of function abrogates the cell's primary defense against oncogenic transformation. The unique and well-



defined nature of this mutation-induced pocket makes it an attractive target for small-molecule therapeutics aimed at restoring wild-type p53 function.

## Mechanism of Action: Rezatapopt's Selective Refolding of Mutant p53

**Rezatapopt** is an orally available small molecule that has been specifically designed to fit into the surface crevice created by the Y220C mutation.[2] By binding to this pocket, **rezatapopt** acts as a molecular "chaperone," stabilizing the mutant p53 protein and promoting its refolding into a wild-type-like conformation.[3] This restored conformation enables the p53 protein to once again bind to its target DNA sequences, leading to the transcriptional activation of downstream genes involved in cell cycle arrest and apoptosis.[4]

The proposed mechanism of action for **rezatapopt** is visually represented in the following signaling pathway diagram.





Click to download full resolution via product page

Caption: Rezatapopt's mechanism of action.

### **Quantitative Preclinical Data**

The specificity and potency of **rezatapopt** have been extensively characterized in a battery of preclinical assays. The following tables summarize key quantitative data from these studies.



### Table 1: Biochemical and Cellular Activity of Rezatapopt

| Parameter                             | Assay Type                            | Value         | Cell Line(s) <i>l</i><br>Protein            | Reference |
|---------------------------------------|---------------------------------------|---------------|---------------------------------------------|-----------|
| Binding Affinity<br>(Kd)              | Surface Plasmon<br>Resonance<br>(SPR) | 9 nM          | Recombinant<br>p53 Y220C                    | [5]       |
| DNA Binding<br>Enhancement<br>(SC150) | Time-Resolved<br>FRET (TR-<br>FRET)   | 9 nM          | Recombinant<br>p53 Y220C                    |           |
| Cellular Potency<br>(IC50)            | 5-Day MTT<br>Assay                    | 504 nM        | NUGC-3 (gastric<br>cancer, TP53<br>Y220C)   |           |
| Cellular Potency<br>(IC50)            | 5-Day MTT<br>Assay                    | 0.23 - 1.8 μΜ | Various TP53<br>Y220C mutant<br>cell lines  |           |
| Selectivity vs.<br>Wild-Type          | 5-Day MTT<br>Assay                    | >20 μM        | SJSA-1<br>(osteosarcoma,<br>wild-type TP53) |           |
| Selectivity vs.<br>p53 Null           | 5-Day MTT<br>Assay                    | 15.5 μΜ       | NUGC-3_KO<br>(p53 knockout)                 |           |

## Table 2: In Vivo Efficacy of Rezatapopt in Xenograft Models

| Xenograft Model                     | Dosing                 | Outcome                           | Reference |
|-------------------------------------|------------------------|-----------------------------------|-----------|
| NUGC-3 (gastric cancer, TP53 Y220C) | 25 mg/kg, oral, daily  | 33% Tumor Growth Inhibition (TGI) |           |
| NUGC-3 (gastric cancer, TP53 Y220C) | 50 mg/kg, oral, daily  | 71% Tumor Growth Inhibition (TGI) |           |
| NUGC-3 (gastric cancer, TP53 Y220C) | 100 mg/kg, oral, daily | 80% Tumor<br>Regression           | -         |



#### **Experimental Protocols**

The following sections detail the methodologies for key experiments cited in this guide.

### Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was employed to quantify the ability of **rezatapopt** to enhance the binding of the p53 Y220C protein to its consensus DNA sequence.





Click to download full resolution via product page

Caption: TR-FRET assay workflow.

#### **Cell Viability (MTT) Assay**

The MTT assay was utilized to determine the cytotoxic effects of **rezatapopt** on various cancer cell lines.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biorxiv.org [biorxiv.org]
- 2. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by Rezatapopt, a Small-Molecule Reactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rezatapopt: A promising small-molecule "refolder" specific for TP53Y220C mutant tumors
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Rezatapopt's Specificity for the TP53 Y220C Mutation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378407#rezatapopt-s-specificity-for-the-tp53-y220c-mutation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com